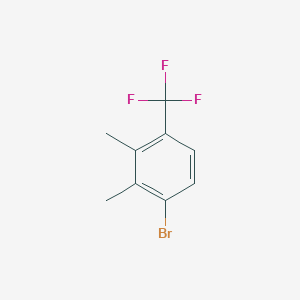

4-Bromo-2,3-dimethylbenzotrifluoride

Description

Properties

Molecular Formula |

C9H8BrF3 |

|---|---|

Molecular Weight |

253.06 g/mol |

IUPAC Name |

1-bromo-2,3-dimethyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8BrF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3 |

InChI Key |

NLSFERYGBHATKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzotrifluoride typically involves the bromination of 2,3-dimethylbenzotrifluoride. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotrifluorides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-2,3-dimethylbenzotrifluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzotrifluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Differences and Challenges

- Synthetic Accessibility : The trifluoromethyl group in benzotrifluorides requires harsh fluorination conditions (e.g., HF or SF₄), whereas benzoic acids are synthesized via milder carboxylation .

- Toxicity : Brominated fluorobenzoic acids exhibit higher eco-toxicity (LC50 ~5 mg/L for aquatic organisms) compared to benzotrifluorides (LC50 >50 mg/L) due to bioaccumulation risks .

4. -CF₃, fluorine vs. methyl positioning) dictate physicochemical behavior and industrial utility. Further research is needed to explore methyl-substituted variants, particularly in catalysis and polymer chemistry.

Biological Activity

4-Bromo-2,3-dimethylbenzotrifluoride (BDMTF) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by bromine and trifluoromethyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of BDMTF, focusing on its metabolic pathways, toxicity, and relevant case studies.

BDMTF is classified as a halogenated aromatic compound with the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 251.06 g/mol |

| Boiling Point | Not extensively documented |

| Solubility | Moderate in organic solvents |

| Lipophilicity | High (Log P > 3) |

Metabolic Pathways

The metabolism of BDMTF involves several pathways primarily mediated by cytochrome P450 enzymes. Research indicates that halogenated compounds can undergo oxidative dehalogenation and hydroxylation, leading to various metabolites. These metabolites may exhibit differing biological activities compared to the parent compound.

In Vitro Studies

In vitro studies using liver microsomes from different species have shown significant interspecies variability in the metabolism of BDMTF. For example:

- Human Liver Microsomes : Exhibit extensive metabolism with the formation of hydroxylated and dehalogenated products.

- Rat Liver Microsomes : Show a different metabolic profile with less formation of certain metabolites compared to humans.

These findings highlight the importance of considering species differences when evaluating the toxicity and efficacy of BDMTF.

Toxicological Profile

The toxicological assessment of BDMTF reveals several key points:

- Acute Toxicity : Studies indicate that BDMTF has moderate acute toxicity, with LD50 values varying across species.

- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects due to the presence of bromine and trifluoromethyl groups.

- Environmental Impact : As a persistent organic pollutant, BDMTF may pose risks to aquatic ecosystems, leading to bioaccumulation.

Case Studies

Several case studies have documented the effects of BDMTF on human health and the environment:

- Case Study 1 : A study on workers exposed to BDMTF in an industrial setting reported symptoms consistent with chemical exposure, including respiratory issues and skin irritation.

- Case Study 2 : Environmental monitoring near manufacturing sites revealed elevated levels of BDMTF in local water sources, correlating with adverse effects on aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.